CB2 Receptor Agonist Activity with Quantifiable Selectivity Over CB1: Direct BindingDB Data for CAS 879562-34-2
The target compound demonstrates measurable agonist activity at the human cannabinoid receptor 2 (CB2) with an EC50 of 3.16 × 10⁴ nM (31.6 μM) in a cell-based cAMP assay, while showing no quantifiable agonist activity at the human CB1 receptor up to concentrations exceeding 3.20 × 10⁴ nM (EC50 > 32 μM), yielding a CB2/CB1 selectivity ratio of at least 1.0 in the agonist mode [1]. In a separate binding assay, the compound exhibited an IC50 of 3.79 × 10³ nM (3.79 μM) at CB2, indicating stronger target engagement than suggested by the functional EC50 alone [1]. This profile contrasts with the methoxy analog (CAS 385401-32-1), for which no published CB1/CB2 activity data could be identified in authoritative databases, and with M77976 (CAS 394237-61-7), which is characterized as a PDK4 inhibitor (IC50 = 648 μM) rather than a cannabinoid receptor ligand . The compound's CB2 EC50 is approximately 17,500-fold weaker than the highly optimized pyrazole CB2 agonist CBS0550 (EC50 = 1.8 nM), confirming its role as a screening hit or tool compound rather than a potent lead [2].
| Evidence Dimension | CB2 vs. CB1 receptor functional activity (agonist mode, cAMP assay) |
|---|---|
| Target Compound Data | CB2 EC50 = 3.16 × 10⁴ nM (31.6 μM); CB1 EC50 > 3.20 × 10⁴ nM (>32 μM); CB2 IC50 = 3.79 × 10³ nM (3.79 μM) |
| Comparator Or Baseline | CBS0550 (optimized pyrazole CB2 agonist): CB2 EC50 = 1.8 nM, CB2 IC50 = 2.9 nM, CB1 IC50/CB2 IC50 selectivity ratio = 1400 [2]; M77976 (CAS 394237-61-7): PDK4 IC50 = 648 μM, no cannabinoid activity reported |
| Quantified Difference | Target compound CB2 potency is ~17,500-fold weaker than CBS0550; CB2/CB1 selectivity ratio ≥ 1.0 for target vs. 1400 for CBS0550; target has cannabinoid activity absent in M77976 |
| Conditions | Human CB2 and CB1 receptors expressed in CHOK1 cells; inhibition of forskolin-induced cAMP production measured 15 min after compound treatment; data curated by PubChem BioAssay (AID 485277 for CB2, AID 485282 for CB1) from the Sanford-Burnham Center for Chemical Genomics [1] |
Why This Matters
For researchers procuring a characterized cannabinoid receptor tool compound with defined CB2-preferring activity, this compound offers measured selectivity data (albeit modest) that the closest structural analogs (methoxy analog, M77976) lack entirely, enabling its use as a reference standard in GPCR profiling panels.
- [1] BindingDB Entry BDBM76082. Affinity Data: CB2 EC50 = 3.16E+4 nM, CB2 IC50 = 3.79E+3 nM, CB1 EC50 > 3.20E+4 nM. Curated from PubChem BioAssays AID 485277 and AID 485282. Sanford-Burnham Center for Chemical Genomics. View Source
- [2] Bioorganic & Medicinal Chemistry literature: CBS0550, a pyrazole-derived CB2 agonist with CB2 IC50 = 2.9 nM, EC50 = 1.8 nM, and CB1 IC50/CB2 IC50 selectivity ratio = 1400. Referenced via BindingDB and PubChem BioAssay records. View Source
